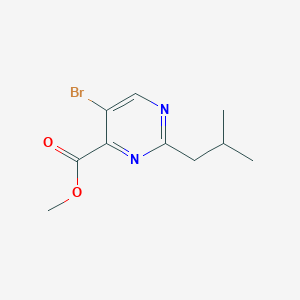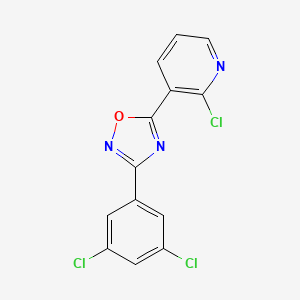
2-(Oxazol-5-YL)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxazol-5-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that combines the structural features of oxazole and pyrimidine rings. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile typically involves the cyclization of pyrimidine derivatives with oxazole precursors. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-pyrimidine derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
2-(Oxazol-5-YL)pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce cell death. Additionally, the compound may interact with other molecular targets, such as cyclooxygenase enzymes, to exert anti-inflammatory effects .
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share the pyrimidine-5-carbonitrile core structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Oxazole derivatives: Compounds containing the oxazole ring are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Uniqueness: 2-(Oxazol-5-YL)pyrimidine-5-carbonitrile is unique due to its combined oxazole and pyrimidine rings, which confer distinct electronic and steric properties. This unique structure allows the compound to interact with a wide range of biological targets, making it a versatile and valuable compound in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C8H4N4O |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-(1,3-oxazol-5-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H4N4O/c9-1-6-2-11-8(12-3-6)7-4-10-5-13-7/h2-5H |
InChI Key |
UKTSAWCLZLGVLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=CN=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790055.png)
![3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11790061.png)


![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)
![tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11790073.png)
![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)

![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11790109.png)
